molecular formula C9H4F3NO2S B15066771 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B15066771
M. Wt: 247.20 g/mol
InChI Key: OAXIUJZDRLIWFL-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H4F3NO2S and a molecular weight of 247.19 g/mol . This compound features a trifluoromethyl group attached to a thieno[3,2-b]pyridine ring system, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with trifluoroacetic anhydride, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its combination of the thieno[3,2-b]pyridine ring system and the trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications .

Properties

Molecular Formula

C9H4F3NO2S

Molecular Weight

247.20 g/mol

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-6-5(13-3-4)2-7(16-6)8(14)15/h1-3H,(H,14,15)

InChI Key

OAXIUJZDRLIWFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

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